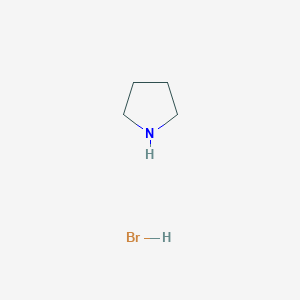

Pyrrolidine hydrobromide

Description

Pyrrolidine hydrobromide (C₄H₁₀BrN, CAS 55810-80-5) is a quaternary ammonium salt formed by the protonation of pyrrolidine (a five-membered saturated heterocyclic amine) with hydrobromic acid (HBr). It is characterized by a molecular weight of 152.03 g/mol and is widely utilized in materials science, particularly as a precursor in perovskite solar cell fabrication due to its electronic properties . Structurally, the bromide ion interacts with the pyrrolidine nitrogen, forming a stable ionic compound. This interaction is analogous to other hydrobromide salts, such as eletriptan hydrobromide, where bromide forms hydrogen bonds with the pyrrolidine nitrogen or other heteroatoms depending on the polymorph .

Properties

IUPAC Name |

pyrrolidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.BrH/c1-2-4-5-3-1;/h5H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDOIPKMSSDMCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595203 | |

| Record name | Pyrrolidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55810-80-5 | |

| Record name | Pyrrolidine, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55810-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidine hydrobromide is typically synthesized by reacting pyrrolidine with hydrobromic acid. The reaction is carried out at an appropriate temperature to ensure the formation of the desired product. The general reaction is as follows: [ \text{C₄H₉N} + \text{HBr} \rightarrow \text{C₄H₁₀BrN} ]

Industrial Production Methods: In industrial settings, this compound is produced by the same method but on a larger scale. The reaction mixture is often heated to facilitate the reaction, and the product is then crystallized from the solution .

Chemical Reactions Analysis

Oxidation and Bromination Reactions

Pyrrolidine hydrobromide serves as a precursor in oxidation and bromination reactions. When combined with hypervalent iodine(III) reagents (e.g., PhI(OAc)₂ or PhIO) and TMSBr, it facilitates α-hydroxy-β,β-dibromination of N-protected pyrrolidines. Key findings include:

Bromination with Iodine(III) Reagents

-

Substrate Scope :

Substrate Product Yield (%) 18 21 76 19 22 62 20 23 56 This method yields α-hydroxy-β,β-dibrominated pyrrolidines via bromine radical intermediates .

-

Mechanism :

Methoxy-Bromination

Using methanolic bromine solutions, this compound derivatives undergo α-methoxy-β-bromination, producing mixed-functionalized products (e.g., 43% yield for compound 16 ) .

Cycloaddition and Ring-Opening Reactions

This compound participates in cascade reactions to synthesize polycyclic frameworks:

[3+2] Cycloaddition

-

Glycine-based cycloadditions with maleimides and aldehydes yield tetracyclic pyrrolizidines (e.g., 75 in 45–60% yield) .

-

Steric hindrance and hydrogen bonding dictate diastereoselectivity (dr ~2:1) .

Radical-Mediated Cyclizations

-

Ti-catalyzed [3+2] cycloadditions of N-acylaziridines and alkenes afford pyrrolidines via redox-neutral mechanisms .

-

Pd-catalyzed alkene carboamination produces pyrrolidine derivatives with high stereoselectivity .

Functionalization via Hofmann-Löffler Reactions

N-Iodosuccinimide and visible light enable C–H amination of aliphatic groups, yielding pyrrolidines under mild conditions . For example:

-

Substrate 26 (O-tBu) with NBS/AIBN gives no product, while 27 (O-Bn) achieves 15% yield under optimized conditions .

Reaction Optimization Insights

-

Design of Experiments (DoE) : Face-centered central composite designs optimize pyrrolidine reactions, balancing factors like temperature (30–70°C), residence time (0.5–3.5 min), and reagent equivalents .

-

Radical Initiators : NBS with AIBN enhances bromination yields (e.g., 30% for 30 ) .

Bromination with Molecular Bromine

| Entry | Substrate | Br₂ (eq.) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 25 | 6 | 28 | NR |

| 2 | 26 | 3 | 29 | 0 |

| 3 | 27 | 3 | 30 | 11 |

NBS/AIBN-Mediated Bromination

| Entry | Starting Material | Product | Yield (%) |

|---|---|---|---|

| 1 | 26 | 29 | 0 |

| 2 | 27 | 30 | 30 |

| 3 | 15 | 24 | 41 |

Mechanistic Pathways

Scientific Research Applications

Drug Discovery and Development

Pyrrolidine derivatives are integral to the design of new pharmacological agents. The compound is known for its role as a scaffold in the synthesis of bioactive molecules targeting various diseases:

- Anticancer Agents : Pyrrolidine derivatives have been explored for their anticancer properties. For instance, compounds derived from pyrrolidine have shown efficacy against breast cancer by inhibiting histone deacetylases (HDACs), which are crucial in cancer progression . A notable study demonstrated that spiro[pyrrolidine-3,3′-oxindoles] exhibited significant cytotoxicity against MCF-7 breast cancer cells .

- Central Nervous System Disorders : Pyrrolidine derivatives have been investigated for their neuroprotective effects and potential in treating neurological disorders. For example, certain pyrrolidine-based compounds have been identified as effective inhibitors of acetyl-CoA carboxylase, which may play a role in managing obesity-related metabolic disorders .

- Antidiabetic Properties : Research indicates that pyrrolidine derivatives can act as dual agonists for peroxisome proliferator-activated receptors (PPARs), which are important in glucose metabolism regulation. Compounds synthesized from pyrrolidine have demonstrated the ability to lower fasting glucose levels and improve lipid profiles in diabetic models .

Synthesis Methodologies

The synthesis of pyrrolidine hydrobromide and its derivatives employs various innovative methodologies:

- Microwave-Assisted Organic Synthesis (MAOS) : This technique enhances the efficiency of synthesizing pyrrolidines, allowing for rapid reaction times and improved yields compared to traditional methods . MAOS has facilitated the development of diverse pyrrolidine derivatives with tailored biological activities.

- Stereoselective Synthesis : Advances in stereoselective synthesis methods have enabled the production of specific isomers of pyrrolidine that exhibit distinct biological profiles. This is crucial for optimizing drug efficacy and minimizing side effects .

Case Study 1: Anticancer Activity

A study by Hati et al. focused on synthesizing spiro[pyrrolidine-3,3′-oxindoles] as potential anti-breast cancer agents. The compounds were synthesized using a one-pot Pictet-Spengler oxidative ring contraction method. The most active compounds inhibited MCF-7 cell growth at low micromolar concentrations, demonstrating their potential as effective anticancer therapies .

Case Study 2: Diabetes Management

Research highlighted the synthesis of oxybenzyl pyrrolidine acid derivatives that act as dual agonists at PPARα and PPARγ receptors. These compounds not only restored glucose metabolism but also ameliorated dyslipidemia associated with type 2 diabetes in diabetic mouse models . The SAR studies indicated that specific configurations of substituents significantly influenced their biological activity.

Mechanism of Action

The mechanism of action of pyrrolidine hydrobromide involves its ability to act as a nucleophile or base in various chemical reactions. It can activate ketones and aldehydes towards nucleophilic addition by forming enamines. This property makes it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Pyrrolidine Derivatives with Hydrobromide Salts

- Synthesis : Pyrrolidine hydrobromide is synthesized via protonation of pyrrolidine with HBr. Similar methods are employed for derivatives like (S)-3-(Pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole-5(4H)-thione hydrobromide (compound 8 ) and (S)-2-((2-Oxo-1,2,3,5-oxathiodiazol-3-yl)methyl)this compound (compound 10 ), where HBr/AcOH mixtures are used for deprotection, yielding 84–91% purity .

- Key Differences : Unlike simpler pyrrolidine salts, advanced derivatives often require additional functionalization (e.g., oxadiazole or oxathiodiazole moieties), increasing synthetic complexity.

| Compound | Synthetic Yield | Key Functional Groups | Reference |

|---|---|---|---|

| This compound | >98% | None (parent structure) | |

| Compound 8 | 84% | 1,2,4-Oxadiazole-5-thione | |

| Compound 10 | 91% | Oxathiodiazole |

Comparison with Other Heterocyclic Salts

- 3-(2-Bromoacetyl)pyridine hydrobromide (CAS 73177-35-2) incorporates both pyridine and bromoacetyl groups, requiring multi-step synthesis compared to the straightforward protonation of pyrrolidine .

- Pyrrolidine-1-carboximidamide hydrobromide (HR448987) introduces a carboximidamide group, enhancing its role as a pharmaceutical intermediate .

Antiviral Activity

- Pyrrolidine derivatives : Methylation of pyrrolidine derivatives can drastically alter potency. For example, compound 3 (EC₅₀: 16 μM) becomes 40-fold more active upon methylation (compound 23 , EC₅₀: 0.4 μM) .

- Non-pyrrolidine analogs: Primary amines (e.g., compounds 1 and 2) show reduced potency (EC₅₀: 9–10 μM) compared to optimized pyrrolidine derivatives .

| Compound | EC₅₀ (μM) | Structural Feature | Reference |

|---|---|---|---|

| 3 | 16 | Parent pyrrolidine | |

| 23 | 0.4 | Methylated pyrrolidine | |

| 1 | 10 | Primary amine |

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition : Pyrrolidine derivatives exhibit strong AChE inhibition, with IC₅₀ values as low as 0.44 μM (compound 3b ) .

- Matrix Metalloproteinase (MMP) Inhibition: Pyrrolidine scaffolds are used in MMP inhibitors (e.g., sulfonamide derivatives) with nanomolar activity, highlighting structural versatility .

Stereochemical Considerations

- For example, enantiomers of pyrrolidine boronic acids adopt similar binding modes despite opposite configurations . In contrast, changing the chirality of hnNOS inhibitors (compound 6) alters binding modes without affecting Ki values .

- Activity Independence : Some pyrrolidine-hydroxamate hybrids (e.g., compounds 100a and 100b ) show identical GI₅₀ values (21.1–32.5 μM) regardless of stereochemistry .

Physicochemical Properties

- Polymorphism : Eletriptan hydrobromide exists as α- and β-polymorphs. In the α-form, bromide binds only to the pyrrolidine nitrogen, while in the β-form, it interacts with both pyrrolidine and indole nitrogens, affecting solubility and stability .

- Lipophilicity : Pyrrolidine derivatives with tail modifications (e.g., compounds 4–9 ) exhibit enhanced blood-brain barrier permeability due to increased lipophilicity .

Biological Activity

Pyrrolidine hydrobromide, a derivative of pyrrolidine, has garnered attention in pharmacology due to its diverse biological activities. This article consolidates findings from various studies to present a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Overview of Pyrrolidine Derivatives

Pyrrolidine is a five-membered nitrogen-containing heterocycle widely recognized for its role in medicinal chemistry. Its derivatives exhibit a range of biological activities including:

- Antimicrobial

- Antiviral

- Anticancer

- Anti-inflammatory

- Anticonvulsant

- Cholinesterase inhibition

- Carbonic anhydrase inhibition .

These properties make pyrrolidine derivatives, including this compound, promising candidates for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Pyrrolidine derivatives have been shown to inhibit various enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, certain pyrrolidine compounds demonstrated IC50 values in the low micromolar range against these enzymes, indicating potent inhibitory activity .

- Antiproliferative Effects : Research indicates that pyrrolidine derivatives can induce cell death in cancer cell lines. For example, a series of thiosemicarbazone pyrrolidine–copper(II) complexes exhibited significant anticancer activity against lung and colon cancer cell lines, with some compounds being more effective than cisplatin .

- Oxidative Stress Modulation : Some studies suggest that pyrrolidine derivatives can restore physiological levels of oxidative stress in hyperglycemic conditions, thus protecting against cellular damage in diabetic retinopathy models .

Anticancer Activity

A notable study by Zhou et al. synthesized various pyrrolidine amide derivatives and tested their anticancer properties against multiple cancer cell lines (A549, CH1, SW480). The results showed that specific compounds had IC50 values significantly lower than those of traditional chemotherapeutics like cisplatin, highlighting their potential as effective anticancer agents .

Enzyme Inhibition

Guazzelli et al. reported on polyhydroxylated pyrrolidine derivatives that inhibited glycosidase and aldose reductase enzymes. Compound 29 showed 57% inhibition against ALR2 in vitro, suggesting its utility in diabetes management . This aligns with findings from other studies where pyrrolidine derivatives exhibited significant cholinesterase inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's .

Data Tables

The following table summarizes the biological activities and IC50 values of selected pyrrolidine derivatives:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for pyrrolidine hydrobromide, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via alkylation of pyrrolidine with bromoalkanes, followed by hydrobromide salt formation. Key factors include solvent polarity (e.g., ethanol vs. dichloromethane), stoichiometric ratios of reactants, and temperature control. For example, alkylation at 0–5°C minimizes side reactions like over-alkylation . Yield optimization often requires iterative adjustments to solvent drying (e.g., molecular sieves) and inert atmosphere conditions (N₂/Ar) to suppress hydrolysis .

Q. How can NMR spectroscopy distinguish this compound from its structural analogs?

- Methodological Answer : ¹H and ¹³C NMR are critical for structural confirmation. This compound’s five-membered ring protons resonate at δ 1.8–2.1 ppm (m, CH₂) and δ 3.2–3.5 ppm (m, N–CH₂), with the hydrobromide proton (NH⁺) appearing as a broad peak at δ 9–12 ppm. Differentiation from analogs (e.g., N-substituted pyrrolidines) relies on splitting patterns: for example, benzoylated derivatives show aromatic proton signals (δ 7.2–7.8 ppm) absent in this compound .

Q. What are the primary safety considerations when handling this compound in the lab?

- Methodological Answer : Due to its hygroscopic and corrosive nature, handling requires PPE (gloves, goggles), a fume hood, and secondary containment. Neutralization of spills should use weak bases (e.g., sodium bicarbonate), followed by ethanol rinsing. Storage in airtight, desiccated containers at ≤4°C prevents decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from variability in assay protocols (e.g., MIC testing against E. coli). To address this:

- Standardize inoculum size (e.g., 1×10⁵ CFU/mL) and incubation time (18–24 hrs).

- Use internal controls (e.g., ciprofloxacin for Gram-negative bacteria) and replicate experiments (n ≥ 3) .

- Cross-validate via orthogonal methods like time-kill assays or fluorescence-based viability staining .

Q. What advanced mass spectrometry techniques are optimal for identifying trace this compound metabolites in biological matrices?

- Methodological Answer : UPLC/Q-TOF-MS with Fast-DDA (Data-Directed Acquisition) enables targeted isolation of metabolites. Characteristic fragmentation patterns (e.g., loss of HBr, m/z 80.91) and mass spectral networking (using tools like GNPS) aid in identifying unknown derivatives. ETD (Electron Transfer Dissociation) is preferred for preserving labile functional groups (e.g., hydrobromide salts) during fragmentation .

Q. How do solvent polarity and catalyst design influence this compound’s reactivity in hydroamination reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of alkenes in hydroamination. Catalytic systems like cobaltocenium ylides (e.g., [CpCo(CO)₂]) lower activation energy via π-backbonding. Kinetic studies (Arrhenius/Eyring plots) reveal solvent-dependent ΔG‡ values; for example, toluene increases ΔG‡ by 15 kJ/mol compared to DMF, slowing reaction rates .

Q. What strategies minimize enantiomeric interference in chiral this compound synthesis?

- Methodological Answer : Asymmetric catalysis using BINAP-ligated palladium complexes or enzymatic resolution (e.g., lipase-catalyzed acyl transfer) achieves enantiomeric excess (>90%). Chiral HPLC (e.g., Chiralpak IA column) with polarimetric detection validates purity. Racemization risks are mitigated by avoiding high temperatures (>40°C) during workup .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response data for this compound in antimicrobial assays?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit log(dose) vs. response curves (Hill slope ≈1 for Michaelis-Menten kinetics). Outlier detection via Grubbs’ test (α=0.05) and ANOVA with Tukey post hoc tests compare efficacy across bacterial strains. Report 95% confidence intervals for IC₅₀ values .

Q. What computational methods predict this compound’s stability under varying pH conditions?

- Methodological Answer : DFT (Density Functional Theory) calculations (B3LYP/6-31G*) model protonation states and hydrolysis pathways. pKa prediction tools (e.g., ACD/Labs) estimate salt stability; hydrobromide salts typically degrade at pH >8. MD simulations (AMBER force field) assess solvation effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.